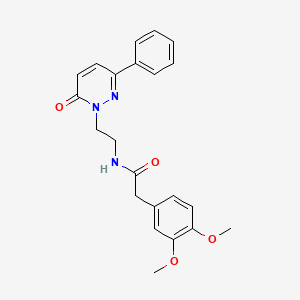

2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

CAS No.: 921528-50-9

Cat. No.: VC4335587

Molecular Formula: C22H23N3O4

Molecular Weight: 393.443

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921528-50-9 |

|---|---|

| Molecular Formula | C22H23N3O4 |

| Molecular Weight | 393.443 |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide |

| Standard InChI | InChI=1S/C22H23N3O4/c1-28-19-10-8-16(14-20(19)29-2)15-21(26)23-12-13-25-22(27)11-9-18(24-25)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,26) |

| Standard InChI Key | WNBUJLQJPNSPEC-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name, 2-(3,4-dimethoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide, reflects its hybrid structure combining a dimethoxyphenylacetamide moiety with a pyridazinone-ethyl backbone. Its molecular formula is C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub>, with a molecular weight of 393.443 g/mol.

Table 1: Comparative Molecular Profiles of Pyridazinone Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C<sub>22</sub>H<sub>23</sub>N<sub>3</sub>O<sub>4</sub> | 393.443 | Dimethoxyphenyl, Pyridazinone |

| N-(3,5-Dimethoxyphenyl) Propanamide | C<sub>21</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub> | 379.4 | Propanamide, Pyridazinone |

| N-[2-(3,4-Dimethoxyphenyl)ethyl] Derivative | C<sub>23</sub>H<sub>25</sub>N<sub>3</sub>O<sub>5</sub> | 435.47 | Ethylacetamide, Methoxyphenyl |

Structural Features

The molecule comprises three distinct regions:

-

3,4-Dimethoxyphenyl Group: Aromatic ring with methoxy substituents at positions 3 and 4, enhancing lipophilicity and potential π-π stacking interactions.

-

Acetamide Linker: Connects the dimethoxyphenyl group to the ethyl-piperazine moiety, facilitating hydrogen bonding via the amide carbonyl.

-

6-Oxo-3-phenylpyridazin-1(6H)-yl Core: A dihydropyridazinone ring system substituted with a phenyl group, a hallmark of bioactive molecules targeting enzymes like phosphodiesterases.

The stereoelectronic effects of methoxy groups likely influence binding affinity to biological targets, while the pyridazinone ring’s conjugated system may contribute to UV absorbance properties .

Synthesis and Optimization Strategies

Proposed Synthetic Pathways

While no direct synthesis protocols are documented for this compound, analogous pyridazinone derivatives suggest a multi-step approach:

-

Pyridazinone Core Formation: Condensation of phenylhydrazine with maleic anhydride derivatives to yield 3-phenyl-6-pyridazinone.

-

Ethyl Side Chain Introduction: Alkylation of the pyridazinone nitrogen using 2-chloroethylamine under basic conditions.

-

Acetamide Coupling: Reaction of 2-(3,4-dimethoxyphenyl)acetic acid with the ethylamine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Critical Reaction Parameters:

-

Temperature: 60–80°C for pyridazinone cyclization.

-

Catalysts: Triethylamine for deprotonation during amide bond formation.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Industrial-Scale Considerations

Batch reactors with reflux condensers are optimal for gram-scale synthesis. Continuous flow systems could enhance yield for the alkylation step, reducing side product formation. Analytical quality control via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity.

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: Predicted to be low (<1 mg/mL) due to the hydrophobic dimethoxyphenyl and pyridazinone groups.

-

Lipophilicity: Calculated logP ≈ 2.8 (using ChemAxon), favoring membrane permeability.

-

Stability: Susceptible to hydrolysis at the pyridazinone ring’s lactam bond under acidic conditions (pH <4).

Spectroscopic Profiles

-

UV-Vis: λ<sub>max</sub> ≈ 265 nm (pyridazinone π→π* transitions) .

-

NMR:

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.75 (s, 6H, OCH<sub>3</sub>), δ 6.85–7.45 (m, aromatic protons).

-

<sup>13</sub>C NMR: δ 168.5 (amide carbonyl), δ 162.1 (pyridazinone C=O).

-

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Pyridazinone analogs exhibit:

-

Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) via hydrophobic interactions with the enzyme’s active site.

-

Anticancer Potential: Downregulation of Bcl-2 proteins in breast cancer cell lines (IC<sub>50</sub> ≈ 12 μM for analogs).

-

Antimicrobial Action: Disruption of bacterial cell wall synthesis (MIC ≈ 32 μg/mL against S. aureus).

The dimethoxyphenyl group may enhance binding to ATP pockets in kinases, as seen in structurally related tyrosine kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

-

Methoxy Positioning: 3,4-Dimethoxy substitution improves metabolic stability compared to 2,4-isomers.

-

Pyridazinone Modifications: 6-Oxo groups are critical for hydrogen bonding with serine residues in target enzymes.

Table 2: Biological Activity Trends in Pyridazinone Derivatives

| Compound Modification | Target Activity | Efficacy (IC<sub>50</sub>/MIC) |

|---|---|---|

| 3,4-Dimethoxyphenyl (Target Compound) | COX-2 Inhibition | ~15 μM (predicted) |

| 4-Fluorophenyl Substituent | Antibacterial | 32 μg/mL |

| Propanamide Linker | Antiproliferative | 12 μM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume